molecular formula C14H8Cl2N2O2 B11260194 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide

3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide

Cat. No.: B11260194
M. Wt: 307.1 g/mol
InChI Key: YKSGIIHTBSYVHC-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide: is a chemical compound with the following structural formula:

C14H8Cl2N2O2\text{C}_{14}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2C14​H8​Cl2​N2​O2​

. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group linked to a benzene ring . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions::

    Substitution Reactions: Given its chlorinated benzene ring, 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide may undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: Depending on the functional groups, it could participate in redox processes.

Common Reagents and Conditions::

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental data is needed to ascertain the major products.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology and Medicine: Investigate its biological activity, potential drug-like properties, or interactions with biological targets.

    Industry: Explore its use in materials science, catalysis, or other industrial processes.

Mechanism of Action

The precise mechanism by which 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, reactivity, and applications with related benzoxazole derivatives.

Remember that this compound’s unique properties and applications warrant further investigation

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-7-10(16)4-5-12(11)20-14/h1-7H,(H,17,18,19)

InChI Key

YKSGIIHTBSYVHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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